

Application Notes and Protocols for Nek2-IN-5 (NCL00017509)

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Compound of Interest

Compound Name: Nek2-IN-5

Cat. No.: B609499

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Introduction

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and the formation of the bipolar spindle during mitosis.^[1] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.^[1] **Nek2-IN-5** (also known as NCL00017509) is a potent and selective inhibitor of Nek2, offering a valuable tool for studying its biological functions and for potential anticancer drug development.^[1] This document provides detailed application notes and protocols for the in vitro use of **Nek2-IN-5**.

Mechanism of Action

Nek2-IN-5 is a potent inhibitor of Nek2 kinase activity. There are conflicting reports regarding its mode of inhibition, with some sources describing it as reversible and others as irreversible.^{[1][2]} Irreversible inhibitors typically form a covalent bond with a key residue in the target protein. For some Nek2 inhibitors, this has been shown to be a cysteine residue (Cys22) near the ATP-binding pocket.^[3] As **Nek2-IN-5** contains an ethynylpurine moiety, it is plausible that it acts as an irreversible inhibitor by forming a covalent adduct with Cys22.^[1]

Data Presentation

The following table summarizes the quantitative data for **Nek2-IN-5** and a comparable irreversible inhibitor, JH295.

Compound	Alias	Type	Biochemical IC50	Cellular IC50	Molecular Weight	Formula	Solubility
Nek2-IN-5	NCL00017509	Potent Nek2 Inhibitor (Reversibility disputed) [1][2]	56 nM	Not Reported	292.3 g/mol	C ₁₅ H ₁₂ N ₆ O	Soluble to 100 mM in DMSO
JH295	Oxindole propynamide 16	Irreversible Nek2 Inhibitor [3][4][5]	770 nM [4][5]	~1.3 µM - 1.6 µM [4][5]	425.45 g/mol	C ₂₄ H ₂₃ N ₅ O ₂	Not specified, likely soluble in DMSO

Experimental Protocols

Biochemical Nek2 Kinase Assay

This protocol is adapted from established methods for Nek2 kinase assays and can be used to determine the IC₅₀ of **Nek2-IN-5**. [3]

Materials:

- Recombinant active Nek2 protein
- **Nek2-IN-5** (dissolved in DMSO)
- Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)
- ATP solution

- Nek2 substrate (e.g., a biotinylated peptide substrate)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of **Nek2-IN-5** in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
- Add 1 µL of the diluted **Nek2-IN-5** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 µL of recombinant Nek2 enzyme (e.g., 15 nM final concentration) in Kinase Reaction Buffer to each well.
- Incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 100 µM ATP final concentration) in Kinase Reaction Buffer.
- Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
- Stop the reaction and detect the kinase activity using a suitable method, such as the ADP-Glo™ assay, which measures ADP production.
- Measure the luminescence signal according to the detection kit manufacturer's instructions.
- Calculate the percent inhibition for each **Nek2-IN-5** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Inhibition Assay (Immunoprecipitation Kinase Assay)

This protocol determines the ability of **Nek2-IN-5** to inhibit endogenous Nek2 in a cellular context.[3]

Materials:

- Cancer cell line expressing Nek2 (e.g., A549 lung cancer cells)
- Cell culture medium and supplements
- **Nek2-IN-5** (dissolved in DMSO)
- Cell lysis buffer
- Anti-Nek2 antibody for immunoprecipitation
- Protein A/G agarose beads
- Kinase reaction components (as in the biochemical assay)
- Phosphocellulose paper or other method for detecting substrate phosphorylation
- Scintillation counter (if using radiolabeled ATP)

Procedure:

- Seed cells in culture plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **Nek2-IN-5** (e.g., 0.1 to 10 μ M) or DMSO for a specified time (e.g., 45 minutes).[\[3\]](#)
- Wash the cells with cold PBS and lyse them in an appropriate lysis buffer.
- Clarify the cell lysates by centrifugation.
- Immunoprecipitate endogenous Nek2 by incubating the lysates with an anti-Nek2 antibody overnight, followed by incubation with protein A/G agarose beads.
- Wash the immunoprecipitates several times to remove non-specifically bound proteins.
- Perform an in vitro kinase assay on the immunoprecipitated Nek2 using a suitable substrate and ATP (can be radiolabeled [γ - 32 P]ATP).
- After the reaction, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.

- Determine the cellular IC50 by plotting the kinase activity against the concentration of **Nek2-IN-5**.

Cell Viability Assay

This assay assesses the effect of **Nek2-IN-5** on the proliferation and viability of cancer cells.

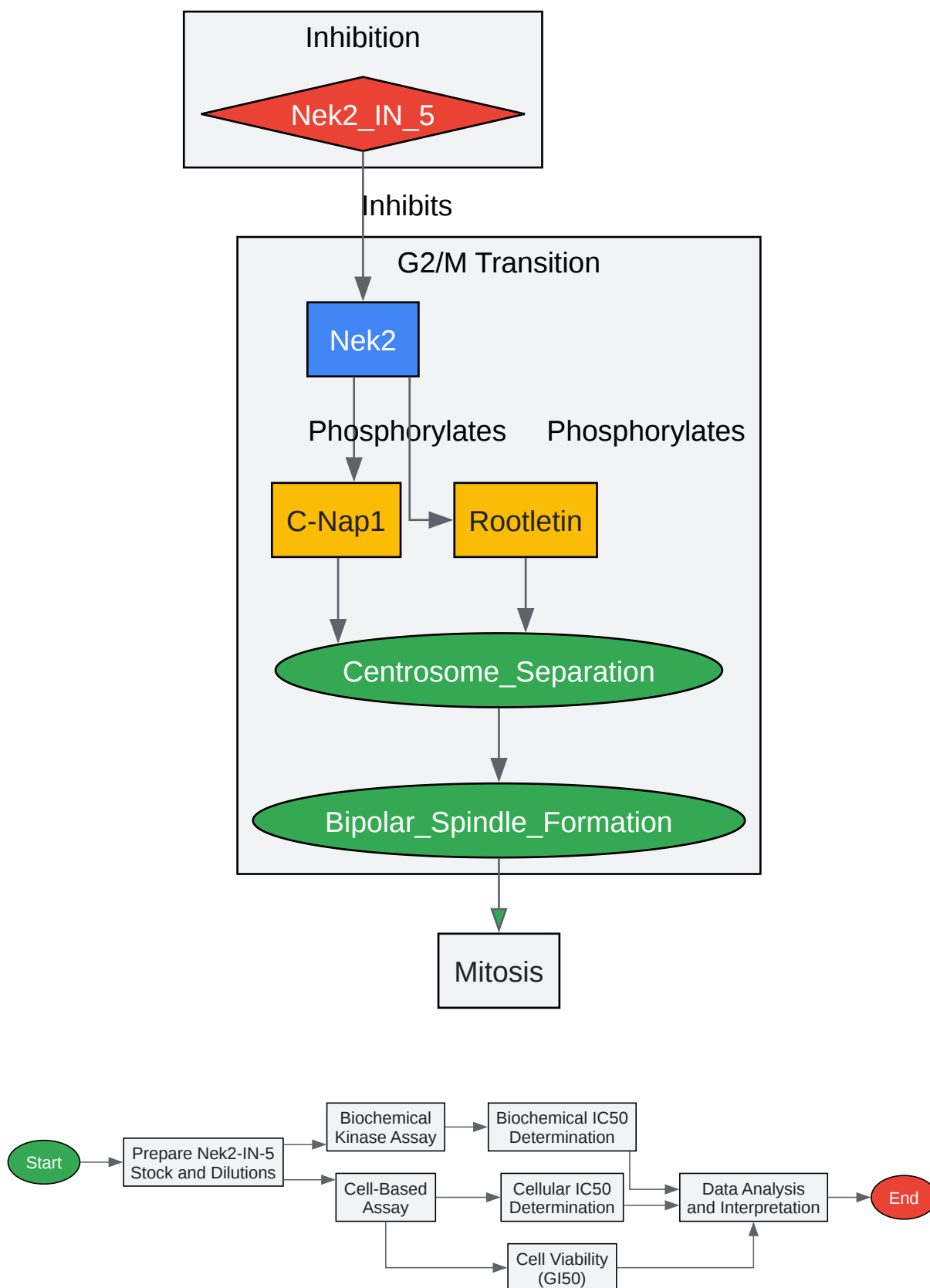
Materials:

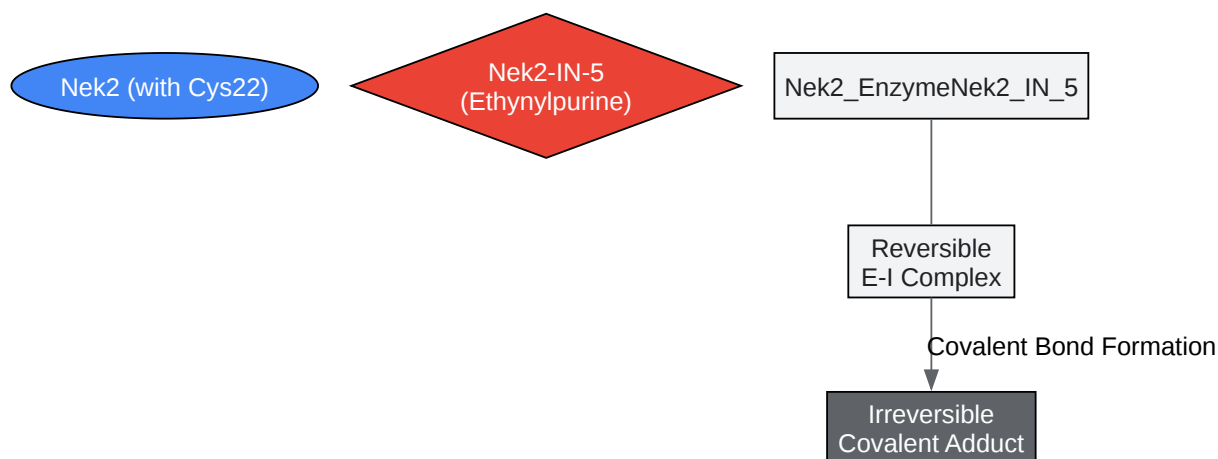
- Cancer cell line of interest
- 96-well cell culture plates
- **Nek2-IN-5** (dissolved in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

- Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of **Nek2-IN-5** or DMSO control.
- Incubate for a desired period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the absorbance or luminescence to determine the relative number of viable cells.
- Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mandatory Visualizations





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